![molecular formula C16H16N4O2S B5522085 {5-[2-(dimethylamino)-1,3-thiazol-5-yl]-4-phenyl-1H-imidazol-1-yl}acetic acid](/img/structure/B5522085.png)

{5-[2-(dimethylamino)-1,3-thiazol-5-yl]-4-phenyl-1H-imidazol-1-yl}acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

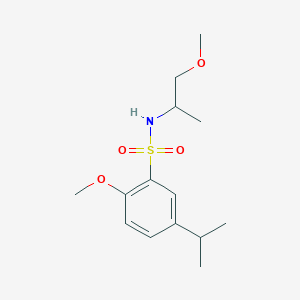

{5-[2-(dimethylamino)-1,3-thiazol-5-yl]-4-phenyl-1H-imidazol-1-yl}acetic acid is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 328.09939694 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

- A study by Quraishi and Sharma (2005) investigated thiazoles, including compounds similar to the one , as corrosion inhibitors for mild steel in formic and acetic acid solutions. They found that these compounds varied in their efficiency based on their nature, concentration, temperature, and other factors. The adsorption of these thiazoles on mild steel surfaces followed the Langmuir adsorption isotherm, indicating their potential use in corrosion inhibition applications (Quraishi & Sharma, 2005).

Mechanisms in Organic Chemistry

- Fife et al. (1991) explored the hydrolysis reactions of thiazolidine derivatives, including 2-(p-(dimethylamino) styryl)-1,3-thiazolidine. They discovered an iminium ion intermediate formed during the hydrolysis process, which provides insights into organic reaction mechanisms and potential applications in synthetic chemistry (Fife et al., 1991).

Synthesis of Novel Compounds

- Dzvinchuk and Lozinskii (2009) reported on a three-component cyclocondensation involving 4-(dimethylamino)benzaldehyde, leading to the synthesis of novel compounds. This process demonstrates the application of such chemicals in creating structurally diverse molecules (Dzvinchuk & Lozinskii, 2009).

Anticancer Potential

- Mabkhot et al. (2019) synthesized a thiazolidinone derivative with a structure similar to the queried compound. They found that it exhibited moderate anticancer activity, suggesting potential applications in the development of cancer therapeutics (Mabkhot et al., 2019).

Anti-inflammatory and Analgesic Activities

- Khalifa and Abdelbaky (2008) synthesized new imidazolyl acetic acid derivatives and evaluated them for anti-inflammatory and analgesic activities. They found that some compounds exhibited significant activity, indicating potential medicinal applications (Khalifa & Abdelbaky, 2008).

Antimicrobial Properties

- Fuloria et al. (2009) synthesized new oxadiazoles derived from phenylpropionohydrazides, including compounds with a dimethylamino group. They found these compounds to have anti-bacterial and anti-fungal activity, suggesting potential use in antimicrobial treatments (Fuloria et al., 2009)

Exploration in Crystallography

- In et al. (1997) investigated the crystal structure of 4-(carboxymethyl)imidazol-3-ium picrate, which is structurally related to the queried compound. Their findings contribute to understanding the molecular interactions and crystallography of similar compounds (In et al., 1997).

Cycloaddition Reactions

- Alajarín et al. (2006) studied the [2+2] cycloaddition of 2-aminothiazoles with dimethyl acetylenedicarboxylate. Their work revealed unexpected formation of compounds, providing valuable insights into cycloaddition reactions in organic chemistry (Alajarín et al., 2006).

Inhibitor Synthesis and Evaluation

- Smissman et al. (1976) prepared 2,2-dimethyl-4-imidazolidinone derivatives, including compounds structurally related to the queried chemical. They evaluated these compounds for their ability to inhibit amino acid decarboxylases, indicating potential applications in enzyme inhibition studies (Smissman et al., 1976).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[5-[2-(dimethylamino)-1,3-thiazol-5-yl]-4-phenylimidazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-19(2)16-17-8-12(23-16)15-14(11-6-4-3-5-7-11)18-10-20(15)9-13(21)22/h3-8,10H,9H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIXBBRIWXKJBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(S1)C2=C(N=CN2CC(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methylbenzamide](/img/structure/B5522003.png)

![6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5522007.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5522026.png)

![ethyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5522043.png)

![isopropyl 4-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B5522048.png)

![methyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5522052.png)

![(2-{2-[(2-phenyl-4-quinolinyl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5522054.png)

![2-(4-methyl-2-nitrophenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5522058.png)

![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5522068.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5522073.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide hydrochloride](/img/structure/B5522090.png)

![methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522100.png)

![1-{[(5-phenyl-2-furyl)methyl]amino}-2-propanol hydrochloride](/img/structure/B5522105.png)